molecular formula C11H12N4O2S2 B2454854 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 899991-06-1

2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2454854
CAS No.: 899991-06-1
M. Wt: 296.36
InChI Key: BWAMRKRKOIBHAQ-UHFFFAOYSA-N
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Description

2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thioacetamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved by the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Thioether formation: The pyrimidine derivative is then reacted with a thioacetamide derivative to form the thioether linkage.

    Acetamide formation: Finally, the thiazole ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or antimicrobial agents.

Medicine

In medicine, such compounds may be investigated for their therapeutic potential in treating diseases like cancer or infections.

Industry

Industrially, these compounds can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other critical proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide analogs: Compounds with slight modifications in the pyrimidine or thiazole rings.

    Thioacetamides: Other compounds with similar thioether linkages.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S2/c1-6-7(2)13-11(15-9(6)17)19-5-8(16)14-10-12-3-4-18-10/h3-4H,5H2,1-2H3,(H,12,14,16)(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAMRKRKOIBHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC(=O)NC2=NC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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